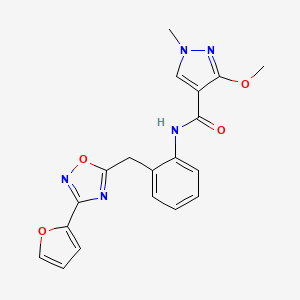![molecular formula C23H21N5O2S B2752435 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852376-21-7](/img/structure/B2752435.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a fascinating compound known for its potential applications in various scientific fields. This molecule exhibits a combination of unique structural features from both the quinoline and triazolopyridazine families, which can lend itself to a wide array of chemical and biological activities.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis often begins with the preparation of the quinoline derivative. This can be achieved through the Povarov reaction, which combines an aniline, an aldehyde, and an alkene under acidic conditions.
The triazolopyridazine part is synthesized separately, typically through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
These intermediates are then linked via a thioether bond formation reaction, using conditions such as base-catalyzed reactions in the presence of thiolating agents.
Industrial Production Methods:
Large-scale synthesis may involve optimized reaction conditions to maximize yield and purity, potentially involving catalytic processes or continuous flow systems to streamline production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, forming sulfoxide and sulfone derivatives.
Reduction: Reduction can lead to the hydrogenation of the quinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxyphenyl group or the quinoline ring.
Common Reagents and Conditions:
Oxidation: Use of m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Reduction: Use of hydrogen gas over palladium on carbon (Pd/C) catalyst.
Substitution: Use of halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products:
Oxidation products like sulfoxides and sulfones.
Hydrogenated quinoline derivatives.
Various substituted versions of the original compound.
科学研究应用
Chemistry:
As a versatile intermediate for the synthesis of more complex molecules.
Biology and Medicine:
Potential use as a pharmaceutical agent due to its structural motifs, which may interact with biological targets such as enzymes or receptors.
Industry:
Possible application in the development of novel materials or as a catalyst in chemical reactions.
作用机制
The compound’s mechanism of action would depend heavily on its application. For instance, in a biological setting:
Molecular Targets and Pathways: It may interact with proteins, enzymes, or DNA, potentially inhibiting specific enzymes or altering receptor activity.
Pathways: Could involve modulation of biochemical pathways such as signal transduction or metabolic pathways.
相似化合物的比较
1-(quinolin-2-yl)-2-(phenylthio)ethanone.
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxyphenyl)ethanone.
Hope that covers it comprehensively for you. Anything else catching your interest?
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-18-10-8-17(9-11-18)23-25-24-20-12-13-21(26-28(20)23)31-15-22(29)27-14-4-6-16-5-2-3-7-19(16)27/h2-3,5,7-13H,4,6,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMXEOLGLYYOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2752353.png)
![Ruthenate(1-), bis[1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-kappaP]]tri-mu-chlorodichlorodi-, hydrogen, compd. with N-methylmethanamine](/img/new.no-structure.jpg)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2752361.png)
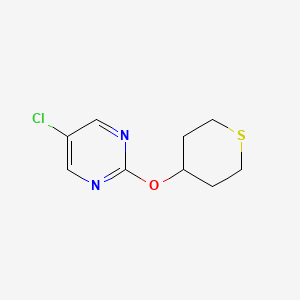
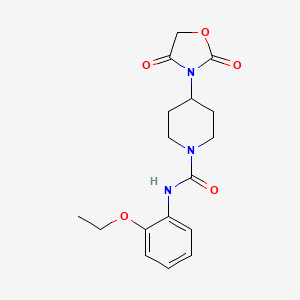
![Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate](/img/structure/B2752364.png)
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2752365.png)
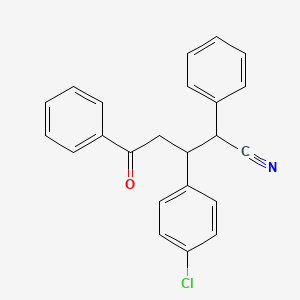
![(E)-2-(benzo[d]thiazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2752367.png)
![5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine](/img/structure/B2752369.png)
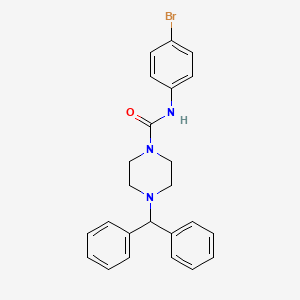

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2752372.png)
